![molecular formula C18H15ClN2OS B2990538 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 292053-53-3](/img/structure/B2990538.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a synthetic chemical compound. It has been structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The compound consists of a benzene ring and a 1,3,5-triazine ring .
Synthesis Analysis
The compound was synthesized and its structure was confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process was repeated three times to ensure accuracy .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound was found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction is crucial for its biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.70 . It was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds related to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide have been synthesized and evaluated for their antiviral effects. For instance, derivatives with a thiadiazole moiety have shown potential against tobacco mosaic virus . This suggests that the compound may also possess antiviral properties that could be explored for the development of new antiviral drugs.
Antiproliferative Effects
Some derivatives of this compound have been studied for their antiproliferative effects against various human cell lines. This indicates a potential application in cancer research, where the compound could be used to inhibit the growth of cancer cells, contributing to the development of novel anticancer therapies.
Agricultural Applications
The thiadiazole derivatives, which are structurally related to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, have been reported to possess herbicidal properties . This opens up possibilities for the compound to be used in the development of new herbicides for agricultural use.
Antimicrobial Properties
Thiadiazole and sulfonamide derivatives are known for their antimicrobial properties . By extension, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide could be researched for its efficacy against various bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases.
Enzyme Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit certain enzymes . This compound could be explored for its enzyme inhibitory activity, which is valuable in understanding disease mechanisms and developing drugs that target specific enzymes.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGYFIYIWTQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


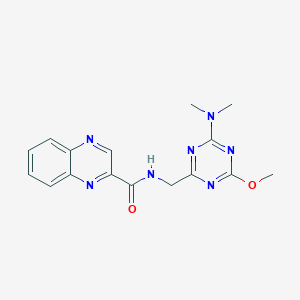

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
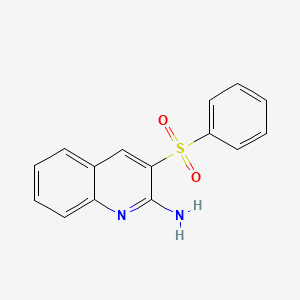
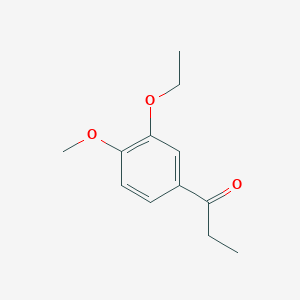
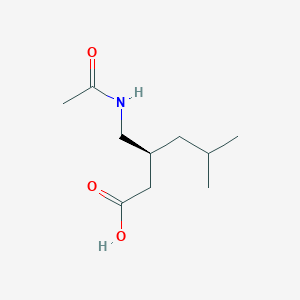
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)

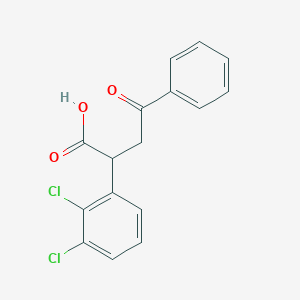


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)